4-(Phenylethynyl)piperidine hydrochloride
Overview
Description
4-(Phenylethynyl)piperidine hydrochloride is a chemical compound with the molecular formula C₁₃H₁₆ClN. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenylethynyl group attached to the piperidine ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Scientific Research Applications
4-(Phenylethynyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes .
Safety and Hazards
When handling 4-(Phenylethynyl)piperidine hydrochloride, it’s important to avoid breathing dust/fume/gas/mist/vapours/spray . If inhaled, remove the victim to fresh air and keep at rest in a comfortable position for breathing . If it gets in the eyes, rinse cautiously with water for several minutes .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a promising future direction for this field of study.
Mechanism of Action
Target of Action
It’s worth noting that piperidine, a major component of this compound, has been observed to have therapeutic potential against various types of cancers .
Mode of Action
Piperidine derivatives have been known to regulate several crucial signaling pathways essential for the establishment of cancers .
Result of Action
Piperidine and its derivatives have been found to have potential therapeutic effects against various types of cancers .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Phenylethynyl)piperidine hydrochloride can change over time. The compound is relatively stable, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained improvements in synaptic plasticity and cognitive functions. The compound’s effects may diminish over time as cells adapt to its presence.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances synaptic transmission and cognitive functions without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects, such as neuronal damage and impaired cognitive functions. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage do not lead to additional improvements.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its degradation and elimination from the body . These metabolic pathways can affect the compound’s bioavailability and efficacy, influencing its overall impact on cellular processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s localization and accumulation can influence its activity and effects on cellular processes.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular processes. The compound may be directed to specific organelles through targeting signals or post-translational modifications . Its subcellular localization can influence its activity and function, affecting its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(phenylethynyl)piperidine hydrochloride typically involves the coupling of piperidine with phenylacetylene. One common method is the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate. This reaction is highly enantioselective and provides the desired product in useful yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic coupling reactions. The process may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Phenylethynyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives .
Comparison with Similar Compounds
Piperidine: A basic six-membered heterocyclic amine.
Phenylethylamine: A compound with a similar phenylethyl group but different core structure.
4-Hydroxy-4-phenylpiperidine: A derivative with a hydroxyl group instead of an ethynyl group.
Uniqueness: 4-(Phenylethynyl)piperidine hydrochloride is unique due to the presence of the phenylethynyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-(2-phenylethynyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13;/h1-5,13-14H,8-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWOVPGZXSAEIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C#CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726306 | |
Record name | 4-(Phenylethynyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
654663-00-0 | |
Record name | 4-(Phenylethynyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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